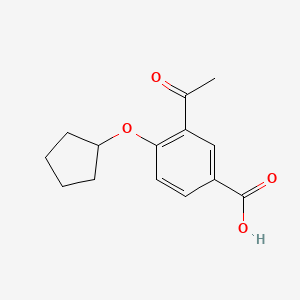

3-Acetyl-4-(cyclopentyloxy)benzoic acid

Description

Positioning within Chemical Compound Classes: Benzoic Acid Derivatives and Cyclopentyl Ether Analogues

From a chemical standpoint, 3-Acetyl-4-(cyclopentyloxy)benzoic acid is categorized into two principal classes that define its structural and potential functional characteristics.

Benzoic Acid Derivative: The primary scaffold of the molecule is benzoic acid, an aromatic carboxylic acid consisting of a benzene (B151609) ring attached to a carboxyl group (-COOH). wikipedia.org This classification is fundamental, as the benzoic acid moiety is a well-established pharmacophore found in numerous approved drugs and natural products. preprints.orgresearchgate.net The presence of the acetyl (-COCH₃) and cyclopentyloxy (-O-c-C₅H₉) groups as substituents on the benzene ring makes it a polysubstituted benzoic acid derivative.

Cyclopentyl Ether Analogue: The compound is also a cyclopentyl ether. This is characterized by the cyclopentyl group linked to the benzoic acid scaffold via an ether linkage. Ether linkages are common in medicinal chemistry, and the nature of the alkyl group—in this case, a cyclopentyl ring—can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability.

The combination of these features in a single molecule is a deliberate design choice aimed at leveraging the properties of each class.

Significance of the Core Benzoic Acid Scaffold in Drug Discovery

The benzoic acid scaffold is a privileged structure in drug discovery, valued for its synthetic accessibility and its ability to serve as a versatile template for a wide array of biological activities. preprints.orgresearchgate.net Its presence in both naturally occurring bioactive compounds and synthetic drugs underscores its importance.

Historically and currently, benzoic acid derivatives have been integral to the development of various therapeutic agents. youtube.com They are found in drugs with applications spanning multiple disease areas, including anti-inflammatory, antimicrobial, and anticancer agents. preprints.orgresearchgate.net The carboxylic acid group is a key feature, often involved in critical binding interactions with biological targets, such as forming hydrogen bonds or salt bridges with amino acid residues in protein active sites. Furthermore, the aromatic ring provides a rigid framework that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.

Table 1: Examples of Bioactive Benzoic Acid Derivatives

| Compound Name | Therapeutic Class | Reference |

|---|---|---|

| Para-aminosalicylic acid | Antitubercular | scientificupdate.com |

| Furosemide | Diuretic | researchgate.net |

| Diflunisal | Non-steroidal anti-inflammatory drug (NSAID) |

This table presents examples of drugs built upon the benzoic acid scaffold, illustrating its versatility.

Rationale for Investigating this compound: Bridging Structural Motifs for Novel Bioactivity

The scientific rationale for synthesizing and evaluating this compound is rooted in the drug design principle of combining structural motifs to create new chemical entities with enhanced or novel properties. This approach seeks to merge the established biological relevance of the benzoic acid core with the advantageous physicochemical characteristics imparted by the cyclopentyl ether and acetyl groups.

The introduction of a cyclopentyl group is a recognized strategy in medicinal chemistry to improve a compound's metabolic stability and potency. acs.org Small cycloalkyl groups like cyclopentyl can fit into hydrophobic pockets of target proteins, potentially leading to stronger binding interactions. acs.orgnih.gov Compared to a linear alkyl chain, a cyclic system like cyclopentane (B165970) restricts conformational flexibility, which can be entropically favorable for binding and can lead to higher selectivity for the intended target.

The acetyl group at the 3-position further modifies the electronic and steric profile of the benzoic acid ring. This substituent can influence the acidity of the carboxylic acid and provide an additional point for interaction with a biological target, potentially through hydrogen bonding or dipole interactions. The relative positioning of the acetyl, ether, and carboxylic acid groups creates a specific three-dimensional arrangement of functional groups that can be explored for interaction with various enzymes or receptors.

Therefore, the investigation of this compound is a logical step in the exploration of new chemical space. It combines the versatile and biologically relevant benzoic acid scaffold with substituents designed to optimize pharmacokinetic and pharmacodynamic properties. The resulting molecule is a candidate for screening in a wide range of biological assays to uncover novel therapeutic activities.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₆O₄ | PubChem |

| Molecular Weight | 248.27 g/mol | PubChem |

| XLogP3 | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

This table summarizes key computed physicochemical properties of the title compound. XLogP3 is a measure of hydrophobicity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16O4 |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

3-acetyl-4-cyclopentyloxybenzoic acid |

InChI |

InChI=1S/C14H16O4/c1-9(15)12-8-10(14(16)17)6-7-13(12)18-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,16,17) |

InChI Key |

SOIBVYCEUHRRDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(=O)O)OC2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Acetyl 4 Cyclopentyloxy Benzoic Acid

Strategic Retrosynthetic Analysis of 3-Acetyl-4-(cyclopentyloxy)benzoic acid

A retrosynthetic analysis of the target molecule identifies several key disconnections that suggest plausible forward synthesis pathways. The primary disconnections are the carbon-oxygen bond of the ether, the carbon-carbon bond of the acetyl group, and the carbon-carbon bond of the carboxylic acid group.

A logical approach begins by disconnecting the ether linkage via a Williamson ether synthesis, leading back to a 4-hydroxy-3-acetylbenzoic acid precursor and a cyclopentyl halide. Alternatively, a Friedel-Crafts acylation can be disconnected, suggesting a precursor of 4-(cyclopentyloxy)benzoic acid. The carboxylic acid can be viewed as the product of oxidation of a methyl group or hydrolysis of a nitrile, offering different starting points. Often, the carboxylic acid is protected as an ester during the synthesis to prevent unwanted side reactions, suggesting an ester as a key intermediate.

This analysis highlights the main synthetic challenges:

Regiocontrol: The two substituents (acetyl and carboxyl groups) are ortho to the cyclopentyloxy group. The directing effects of the functional groups present on the ring at each step are crucial for achieving the desired 1,3,4-trisubstitution pattern.

Functional Group Compatibility: The reaction conditions for each step must be compatible with the functional groups already present on the molecule. For instance, strongly acidic or basic conditions required for one step might unintentionally hydrolyze an ester or cleave the ether.

Forward Synthesis Pathways

Based on the retrosynthetic analysis, several forward synthesis routes can be devised, employing common and reliable organic reactions.

In many synthetic routes, the carboxylic acid group of a benzoic acid derivative is temporarily converted to an ester. This serves two main purposes: to protect the acidic proton from reacting with basic reagents and to increase the solubility of the compound in organic solvents.

Fischer-Speier esterification is a common method, involving the reaction of the benzoic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid. tcu.edu The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. tcu.edu More recently, solid acid catalysts, such as those based on titanium and zirconium, have been developed to facilitate these reactions under heterogeneous conditions, simplifying catalyst removal. mdpi.com

Table 1: Comparison of Ester Hydrolysis Conditions

| Condition | Reagents | Mechanism | Notes |

|---|---|---|---|

| Acid-Catalyzed | H₂O, cat. H⁺ (e.g., H₂SO₄) | Reversible; protonation of carbonyl, nucleophilic attack by water. libretexts.org | Equilibrium driven; requires excess water. tcu.edu |

| Base-Promoted | 1. NaOH or KOH, H₂O/ROH 2. H₃O⁺ | Irreversible; nucleophilic attack by OH⁻, deprotonation of the acid. libretexts.org | Stoichiometric base required. |

The Williamson ether synthesis is the most direct and widely used method for constructing the cyclopentyloxy ether linkage. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, a key intermediate would be a derivative of 4-hydroxybenzoic acid.

The synthesis would proceed by deprotonating the phenolic hydroxyl group with a suitable base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide. This phenoxide then displaces a leaving group from a cyclopentyl electrophile, such as cyclopentyl bromide or cyclopentyl tosylate, to form the ether.

Reaction Scheme: Williamson Ether Synthesis

Step 1 (Deprotonation): Ar-OH + Base → Ar-O⁻

Step 2 (Substitution): Ar-O⁻ + Cyclopentyl-X → Ar-O-Cyclopentyl + X⁻ (where X = Br, I, OTs)

The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions, such as elimination of the cyclopentyl halide.

Introducing the acetyl group at the C-3 position requires a regioselective acylation reaction. The Friedel-Crafts acylation is a classic method for this transformation. acgpubs.org Starting with an appropriate precursor, such as methyl 4-(cyclopentyloxy)benzoate, the ether group at C-4 is an activating, ortho, para-directing group. Since the para position is blocked by the ester, the incoming acylium ion (CH₃CO⁺), typically generated from acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃), is directed to the ortho position (C-3).

The selection of the Lewis acid and reaction conditions can influence the efficiency and selectivity of the reaction. While traditional catalysts like aluminum chloride are effective, they are often required in stoichiometric amounts and can be sensitive to moisture. acgpubs.org Modern methods may employ more efficient and recyclable heterogeneous catalysts to achieve the same transformation under milder conditions. acgpubs.orgmdpi.com

Table 2: Common Lewis Acid Catalysts for Friedel-Crafts Acylation

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| AlCl₃ | Acetyl chloride, CS₂ or nitrobenzene | High reactivity | Stoichiometric amounts needed, moisture sensitive, harsh |

| FeCl₃ | Acetyl chloride, CH₂Cl₂ | Less reactive than AlCl₃, cheaper | Can be less efficient for deactivated rings |

| Zeolites (e.g., H-Beta) | Acetic anhydride or benzoic acid, high temp | Reusable, environmentally benign, shape-selective. mdpi.com | May require higher temperatures |

| Hg[Co(SCN)₄] | Acetic anhydride, CHCl₃, room temp | High regioselectivity, mild conditions. acgpubs.org | Toxicity of mercury compounds |

An alternative strategy for forming the carboxylic acid group involves the oxidation of a suitable precursor functional group. While ketones can be oxidized, this process often involves harsh conditions and carbon-carbon bond cleavage, which would destroy the desired acetyl group. libretexts.org

A more viable pathway in a different synthetic sequence would be the oxidation of an alkyl group, such as a methyl or ethyl group, attached to the aromatic ring. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize an alkyl side chain to a carboxylic acid group. ncert.nic.inyoutube.com For example, a molecule like 3-acetyl-4-(cyclopentyloxy)toluene could be oxidized to form the target benzoic acid. This oxidation is robust and typically proceeds regardless of the length of the alkyl side chain, as long as the benzylic carbon has at least one hydrogen. ncert.nic.in

Another method is the haloform reaction, which specifically converts methyl ketones into carboxylic acids (with one less carbon) and a haloform. chemistrysteps.com However, this would convert the desired acetyl group of the target molecule, making it unsuitable for the final step but potentially useful in an alternative route where the acetyl group is introduced later.

Advanced Synthetic Techniques for Analogues

The synthesis of analogues of this compound can benefit from modern synthetic methodologies that offer improved efficiency, selectivity, and milder reaction conditions.

Microwave-Assisted Synthesis: Many of the key reactions, including esterification, etherification, and Friedel-Crafts acylation, can be significantly accelerated using microwave irradiation. This technique can reduce reaction times from hours to minutes and often leads to higher yields and cleaner products.

Transition-Metal Catalyzed Cross-Coupling: For analogues with different ether groups, cross-coupling reactions like the Buchwald-Hartwig amination or etherification could be employed. These palladium- or copper-catalyzed methods provide a powerful means to form C-O bonds with a wide range of alcohols.

C-H Activation: Direct C-H acylation is an emerging field that could provide a more atom-economical route to installing the acetyl group. This approach avoids the need for a pre-functionalized starting material and directly converts a C-H bond on the aromatic ring to a C-C bond, often with high regioselectivity dictated by a directing group.

Flow Chemistry: For large-scale synthesis, converting batch reactions into a continuous flow process can offer better control over reaction parameters (temperature, pressure, mixing), improve safety, and allow for easier scalability.

These advanced techniques provide a powerful toolkit for the efficient and versatile synthesis of this compound and a diverse library of its structural analogues for further research.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-hydroxy-3-acetylbenzoic acid |

| Cyclopentyl bromide |

| Cyclopentyl tosylate |

| 4-(cyclopentyloxy)benzoic acid |

| Methyl 4-(cyclopentyloxy)benzoate |

| 3-acetyl-4-(cyclopentyloxy)toluene |

| 4-hydroxybenzoic acid |

| Methanol |

| Ethanol |

| Sulfuric acid |

| Sodium hydroxide |

| Potassium carbonate |

| Sodium hydride |

| Acetyl chloride |

| Acetic anhydride |

| Aluminum chloride |

| Potassium permanganate |

| Chromic acid |

| Haloform |

Catalytic Reaction Development

While no catalytic reactions have been explicitly developed for the synthesis of this compound, analogous transformations provide a theoretical framework. The etherification of a 4-hydroxybenzoic acid derivative with cyclopentyl bromide would typically be catalyzed by a base such as potassium carbonate. The subsequent Friedel-Crafts acylation to introduce the acetyl group at the 3-position would necessitate a Lewis acid catalyst, such as aluminum chloride.

It is important to note that the direct acylation of 4-(cyclopentyloxy)benzoic acid would likely result in a mixture of isomers, requiring careful control of reaction conditions to favor the desired 3-acetyl product. The development of regioselective catalytic systems for such reactions is an ongoing area of chemical research.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the hypothetical synthesis of this compound, several green approaches could be envisioned, although none have been specifically reported for this compound.

The use of greener solvents, such as supercritical fluids or ionic liquids, in the etherification and acylation steps could be explored to replace traditional volatile organic compounds. Furthermore, the development of solid acid catalysts could offer a recyclable and less corrosive alternative to homogenous Lewis acids in the acylation step. Energy efficiency could be improved through the use of microwave-assisted synthesis, which has been shown to accelerate many organic reactions. google.com

Methodologies for Structural Elucidation and Purity Assessment

The definitive confirmation of the structure of this compound and the assessment of its purity would rely on a combination of spectroscopic and chromatographic techniques. While specific data for this compound is absent from the literature, the expected analytical profile can be inferred from the analysis of structurally similar molecules.

The primary methods for structural elucidation would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show characteristic signals for the cyclopentyl group, the aromatic protons, the acetyl group, and the carboxylic acid proton. The coupling patterns of the aromatic protons would be crucial in confirming the 1,2,4-trisubstitution pattern. ¹³C NMR would provide information on the number and types of carbon atoms present in the molecule.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further aid in structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, the ketone C=O stretching, and the C-O stretching of the ether linkage.

Purity assessment would typically be carried out using:

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be the standard for determining the purity of a sample of this compound. By using a suitable column and mobile phase, it would be possible to separate the target compound from any starting materials, by-products, or other impurities.

Melting Point Analysis: A sharp and well-defined melting point would be indicative of a high degree of purity.

Interactive Data Table: Expected Analytical Data for this compound

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to cyclopentyl protons, three aromatic protons with specific coupling, a singlet for the acetyl protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons, carbons of the cyclopentyl ring, and the methyl carbon of the acetyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₄H₁₆O₄. |

| IR Spectroscopy | Characteristic absorption bands for O-H (broad), C=O (carboxylic acid and ketone), C-O (ether), and aromatic C-H stretches. |

| HPLC | A single major peak under optimized conditions, with any impurities appearing as separate, smaller peaks. |

It is crucial to reiterate that the information presented in this article is based on established principles of organic chemistry and analytical science, as specific experimental data for this compound is not available in published scientific sources.

Preclinical Pharmacological Investigations and Molecular Mechanisms of 3 Acetyl 4 Cyclopentyloxy Benzoic Acid

Identification of Potential Molecular Targets and Pathways

Exploration of Phosphodiesterase Inhibition, with Emphasis on PDE4 Isoforms, based on Structural Similarity to Known Inhibitors

No studies were identified that have investigated the inhibitory activity of 3-Acetyl-4-(cyclopentyloxy)benzoic acid against any phosphodiesterase (PDE) enzyme, including the PDE4 isoforms. While compounds containing a cyclopentyloxy moiety have been explored as PDE4 inhibitors, no data directly implicates this compound in this activity. nih.gov

Assessment of Receptor Binding and Agonism/Antagonism (e.g., Serotonin (B10506) Receptors)

The interaction of this compound with any receptor, including serotonin receptors, has not been documented in the scientific literature. Therefore, its potential as a receptor agonist or antagonist is unknown. nih.govnih.gov

In Vitro Biological Activity Profiling

Enzyme Inhibition Assays and Determination of Inhibitory Concentrations (IC50)

No publications report the testing of this compound in enzyme inhibition assays. As a result, there are no determined IC50 values for this compound against any molecular target.

Cellular Assays for Functional Responses (e.g., cAMP accumulation, cytokine modulation)

Consistent with the lack of data on its molecular targets, there is no information available from cellular assays regarding the functional effects of this compound. Studies measuring downstream cellular responses such as cyclic AMP (cAMP) accumulation, which would be relevant if the compound were a PDE inhibitor, or the modulation of cytokine release, have not been performed or reported. nih.govnih.gov

Screening for Antimicrobial Potential against Specific Pathogens

The antimicrobial properties of benzoic acid and its derivatives are well-documented, with their activity influenced by the nature and position of substituents on the benzene (B151609) ring. nih.govresearchgate.net Generally, the antimicrobial action of benzoic acid is attributed to its ability to disrupt bacterial cell homeostasis. researchgate.net

Studies on various benzoic acid derivatives have demonstrated a range of antimicrobial activities. For instance, certain p-hydroxy benzoic acid derivatives have been synthesized and evaluated for their antimicrobial potential, with Schiff bases of these derivatives showing notable activity. thieme-connect.de In a study of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives, several compounds exhibited significant antifungal activity, particularly against Candida albicans and C. krusei, with some derivatives being more potent than the reference drug ketoconazole. tubitak.gov.tr

The introduction of methoxy (B1213986) groups, a feature structurally analogous to the cyclopentyloxy group, has also been explored. A study on the positional isomerism of benzoic acid derivatives against Escherichia coli found that the type and position of substituents, including methoxyl groups, significantly influence antibacterial activity. nih.gov Furthermore, research on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives revealed antimicrobial activity primarily against Gram-positive bacterial strains. mdpi.com The powerful antimicrobial capabilities of 3-acetylbenzoic acid have also been noted.

Table 1: Antimicrobial Activity of Selected Benzoic Acid Derivatives

| Compound/Derivative Class | Pathogen(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Candida albicans, C. krusei | More active than the reference compound ketoconazole. | tubitak.gov.tr |

| p-hydroxy benzoic acid derivatives (Schiff bases) | Various bacteria and fungi | Generally more active compared to corresponding esters. | thieme-connect.de |

| 2-[(2-nitro-1-phenyl-propyl)thio]benzoic acid derivatives | Candida albicans, C. krusei | Showed antifungal activity. | tubitak.gov.tr |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives | Gram-positive bacteria | Exhibited antimicrobial activity. | mdpi.com |

This table is illustrative and based on findings for various benzoic acid derivatives, not this compound.

Evaluation of Antiproliferative Activity in Preclinical Cell Lines

A number of benzoic acid derivatives have been investigated for their potential as antiproliferative agents against various cancer cell lines. For example, hybrid compounds of benzopyran-4-one and isoxazole (B147169) have demonstrated significant antiproliferative activities. nih.govchapman.edu In one study, these derivatives were effective against a panel of cancer cell lines with IC50 values in the low micromolar range, while showing minimal cytotoxicity to normal cell lines. nih.govchapman.edu

Derivatives of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid have also been synthesized and evaluated. preprints.org Research into the anticancer potential of benzoic acid derivatives is extensive, with various synthetic analogs being developed and tested. preprints.org

Table 2: In Vitro Antiproliferative Activity of Selected Benzopyran-4-one-isoxazole Hybrid Compounds

| Compound | Cell Line | IC50 (µM) | Reference(s) |

|---|---|---|---|

| 5a | MDA-MB-231 | 5.6 - 17.84 | nih.gov |

| 5c | Various cancer cell lines | 3.3 - 12.92 | nih.gov |

| 5b | Various cancer cell lines | 14.77 - 51.15 | nih.gov |

| 5d | Various cancer cell lines | 5.2 - 16.1 | nih.gov |

This table presents data for specific benzopyran-4-one-isoxazole hybrids and not this compound. The specific cancer cell lines for each IC50 range can be found in the cited source.

In Vivo Preclinical Efficacy Studies

Evaluation in Established Animal Models of Inflammatory Diseases

The anti-inflammatory potential of various benzoic acid derivatives has been explored in several in vivo models. A study on a salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated its ability to significantly reduce inflammatory parameters in a lipopolysaccharide (LPS)-induced rat model. nih.gov This effect is hypothesized to be mediated through the inhibition of the COX-2 enzyme. nih.gov

In another study, new benzoic acid and caffeoyl derivatives isolated from the leaves of Ilex kaushue were found to moderately suppress the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-induced RAW264.7 macrophage cells, indicating their anti-inflammatory potential. nih.gov Furthermore, a diamine-PEGylated derivative of oleanolic acid, a triterpenoid, showed potent in vivo anti-inflammatory effects in a mouse model of acute ear edema. mdpi.com

Assessment in Preclinical Models of Neurodegenerative Conditions (e.g., Memory Impairment Models)

Several benzoic acid derivatives have shown promise in preclinical models of neurodegenerative diseases. For instance, 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a derivative of triflusal, exhibited robust neuroprotective effects in a rat model of postischemic brain injury. nih.gov

In the context of Alzheimer's disease, hydroxybenzoic acid derivatives have been developed as dual-target ligands, acting as both mitochondriotropic antioxidants and cholinesterase inhibitors. frontiersin.org These compounds were shown to prevent Aβ-induced cytotoxicity in neuroblastoma cells. frontiersin.org The neuroprotective effects of 4-hydroxybenzoic acid have also been investigated, with studies showing it can mitigate oxidative stress-induced neuronal cell death. nih.gov Additionally, a novel neuroprotective peptide, Colivelin, which is a derivative of Humanin, has demonstrated strong neuroprotective abilities in models of neurodegenerative disorders. researchgate.net

Exploration of Antiviral Potential in Preclinical Models

The antiviral activity of benzoic acid derivatives has been an area of research, with some compounds showing efficacy in preclinical models. A benzoic acid derivative designated as NC-5 was found to possess potent anti-influenza activity both in vitro and in vivo. nih.gov In mice infected with influenza A virus (H1N1), oral administration of NC-5 offered significant protection, reducing mortality and alleviating virus-induced lung injury. nih.gov

Furthermore, 4-hydroxybenzoic acid has been identified as an antiviral compound, showing activity against Herpes Simplex Virus. mdpi.com In another line of research, ferulic acid derivatives have been synthesized and shown to have selective antiviral activity against Respiratory Syncytial Virus (RSV). frontiersin.orgfrontiersin.org More recently, 3-(adenosylthio)benzoic acid derivatives have been designed as inhibitors of the SARS-CoV-2 nsp14 methyltransferase, an important enzyme in the viral life cycle. nih.gov

Table 3: In Vivo Antiviral Efficacy of the Benzoic Acid Derivative NC-5

| Virus | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|

| Influenza A (H1N1) | Mice | 80% survival at 100 mg/kg/d; reduced body weight loss and lung injury. | nih.gov |

This table presents data for the specific benzoic acid derivative NC-5 and not this compound.

Computational Chemistry and Molecular Modeling of 3 Acetyl 4 Cyclopentyloxy Benzoic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interactions between a ligand, such as 3-Acetyl-4-(cyclopentyloxy)benzoic acid, and its biological target, typically a protein receptor.

Molecular docking simulations can elucidate the most likely binding poses of this compound within the active site of a target protein. For instance, in studies involving structurally related compounds, such as derivatives of 2-(3-benzoylphenyl)propanoic acid, docking has been successfully used to predict their binding modes within the active sites of cyclooxygenase (COX) enzymes. nih.gov These simulations reveal that the orientation of the ligand is stabilized by a network of interactions with key amino acid residues. nih.gov

For this compound, it is hypothesized that the carboxylic acid group would act as a primary anchor, forming strong hydrogen bonds with polar residues in the active site. The acetyl and cyclopentyloxy groups would likely explore different sub-pockets of the binding site, adopting conformations that maximize favorable interactions. The flexibility of the cyclopentyloxy group allows it to adapt to the specific shape and hydrophobicity of the binding pocket, potentially contributing to its binding affinity and selectivity.

A significant advantage of molecular docking is its ability to estimate the binding affinity between a ligand and its target, often expressed as a docking score. nih.gov These scores are calculated based on the intermolecular forces, such as electrostatic and van der Waals interactions, between the ligand and the protein. By comparing the docking scores of a series of analogues, researchers can rank them in order of their predicted potency.

In the context of this compound, docking simulations could be employed to evaluate a library of its derivatives. For example, modifications to the acetyl or cyclopentyloxy groups could be systematically evaluated to identify substitutions that enhance binding affinity. This in silico screening approach allows for the prioritization of the most promising candidates for synthesis and biological testing, thereby saving time and resources.

A detailed analysis of the docked poses of this compound can reveal the specific intermolecular interactions that govern its binding. These interactions typically include:

Hydrogen Bonding: The carboxylic acid and acetyl groups are potential hydrogen bond donors and acceptors, respectively. They are likely to form hydrogen bonds with polar amino acid residues, such as arginine, tyrosine, and serine, within the active site. nih.gov

Pi-Stacking: The aromatic phenyl ring can participate in pi-stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. This type of interaction can further stabilize the binding of the ligand.

The table below summarizes the potential intermolecular interactions of this compound based on the analysis of its functional groups and data from related compounds.

| Functional Group | Potential Interacting Residues | Type of Interaction |

| Carboxylic Acid | Arginine, Lysine, Serine, Tyrosine | Hydrogen Bonding, Ionic Interactions |

| Acetyl Group | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bonding |

| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | Pi-Stacking, Hydrophobic Interactions |

| Cyclopentyloxy Group | Leucine, Isoleucine, Valine, Alanine | Hydrophobic Interactions |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the fluctuations and conformational changes of the system.

For this compound, MD simulations could be used to:

Assess the stability of the predicted binding poses obtained from docking.

Investigate the conformational flexibility of the cyclopentyloxy group within the binding pocket.

Calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores.

Studies on similar molecules have demonstrated the utility of MD simulations in confirming the stability of ligand-protein complexes and providing a more detailed understanding of the binding interactions. samipubco.com

In Silico Absorption, Distribution, Metabolism, and Excretion (ADMET) Predictions

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are critical for its success. In silico ADMET prediction models can provide early indications of a compound's potential liabilities, allowing for their mitigation through chemical modification.

For this compound, various computational models can be used to predict its ADMET properties. These predictions are based on the compound's structural features and physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area. A hypothetical ADMET profile for this compound is presented in the table below, based on general principles and data from structurally related compounds.

| ADMET Property | Predicted Value/Characteristic | Implication |

| Absorption | ||

| Oral Bioavailability | Moderate to High | Likely well-absorbed after oral administration. |

| Caco-2 Permeability | Moderate | Suggests reasonable intestinal absorption. |

| Distribution | ||

| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |

| Blood-Brain Barrier Permeation | Low | Unlikely to cause significant central nervous system side effects. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of certain CYP isozymes | May lead to drug-drug interactions. |

| Major Metabolic Pathways | Glucuronidation of the carboxylic acid, oxidation of the cyclopentyloxy ring | Important for clearance and potential formation of active or inactive metabolites. |

| Excretion | ||

| Primary Route of Excretion | Renal | Likely excreted in the urine as metabolites. |

It is important to note that these are predictive values and require experimental validation.

Ligand-Based and Structure-Based Virtual Screening Methodologies for Novel Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches.

Ligand-Based Virtual Screening: This method uses the knowledge of known active compounds to identify others with similar properties. For this compound, if it is found to be active against a particular target, its chemical structure can be used as a query to search for similar compounds in large databases. Techniques like 2D fingerprint similarity or 3D shape-based screening can be employed. nih.gov

Structure-Based Virtual Screening: This approach utilizes the 3D structure of the target protein to dock large libraries of compounds. The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further investigation. This method is particularly useful when the structure of the target protein is known.

Both methodologies can be powerful tools for the discovery of novel chemical scaffolds with the desired biological activity, moving beyond the initial structure of this compound to explore new chemical space.

De Novo Drug Design Approaches Guided by Computational Insights

De novo drug design represents a powerful computational strategy for inventing novel molecules with desired pharmacological properties from the ground up. nih.gov Unlike virtual screening, which sifts through existing compound libraries, de novo design explores a much broader chemical space to construct new chemical entities. nih.gov For a molecule like this compound, which possesses key structural features such as a substituted benzoic acid core, computational insights can guide its evolution into more potent and selective drug candidates. This process typically involves iterative cycles of molecule generation and property evaluation. nih.gov

The foundational step in the de novo design process often involves identifying a core scaffold or starting fragment. In this context, this compound can serve as an excellent starting point. The benzoic acid moiety is a common feature in many biologically active compounds and can act as an anchor by forming crucial hydrogen bonds with target proteins, such as the interaction between the carboxyl group and arginine residues in some protein families. nih.gov Computational analysis of the binding pocket of a target protein can reveal opportunities to grow new fragments from the core structure, link different molecular fragments, or merge existing features to enhance binding affinity and selectivity.

Structure-based de novo design would leverage the three-dimensional structure of a target protein. Here, the this compound scaffold would be placed within the binding site. Algorithms would then explore the unoccupied space within the pocket, suggesting the addition of new functional groups to the core that can form favorable interactions with the surrounding amino acid residues. For instance, the acetyl group and the cyclopentyloxy group can be systematically modified to better fit into hydrophobic pockets or to introduce additional hydrogen bond donors or acceptors.

Ligand-based de novo design, on the other hand, does not require a known protein structure. Instead, it relies on a pharmacophore model derived from a set of known active molecules. If this compound is part of a series of active compounds, a pharmacophore model can be built to define the essential chemical features required for biological activity. De novo design algorithms can then generate new molecules that match this pharmacophore, while also optimizing for other desirable properties like synthetic accessibility and drug-likeness.

Modern de novo design often employs sophisticated algorithms, including evolutionary algorithms and deep generative models, to explore the vast chemical space efficiently. nih.govnih.gov An evolutionary algorithm, for example, would start with a population of molecules, including this compound, and then apply operations analogous to biological evolution, such as mutation (small chemical modifications) and crossover (combining fragments from different molecules), to generate new and potentially improved offspring. Each new molecule is then scored based on its predicted binding affinity and other properties, and the fittest molecules are selected for the next generation.

The following data tables illustrate hypothetical outcomes of a de novo design process starting with this compound.

Table 1: Hypothetical De Novo Modifications to this compound

| Modification Strategy | Target Region on Scaffold | Proposed New Functional Group | Predicted Improvement |

| Fragment Growing | Acetyl Group | Replacement with a morpholine (B109124) ring | Increased solubility and potential for additional hydrogen bonding |

| Linker Modification | Cyclopentyloxy Group | Expansion to a cyclohexyl or piperidine (B6355638) ring | Enhanced van der Waals interactions in a hydrophobic pocket |

| Scaffold Hopping | Benzoic Acid Core | Replacement with a bioisosteric tetrazole ring | Improved metabolic stability and cell permeability |

| Fragment Merging | Combination of modifications | Addition of a hydroxyl group to the cyclopentyl ring and replacement of the acetyl group with an oxazole | Introduction of a new hydrogen bond donor and a more rigid, synthetically accessible core |

Table 2: Virtually Designed Compounds Derived from a this compound Seed

| Compound ID | Design Strategy | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Lipophilicity (logP) |

| VDC-001 | Fragment Growing on Acetyl Group | -8.5 | 3.2 |

| VDC-002 | Linker Modification of Cyclopentyloxy Group | -8.9 | 3.8 |

| VDC-003 | Scaffold Hopping of Benzoic Acid | -8.2 | 2.9 |

| VDC-004 | Evolutionary Algorithm-derived | -9.5 | 3.5 |

These tables represent a simplified output of a de novo design workflow, where computational models predict the impact of specific chemical modifications. The ultimate success of such a design campaign relies on the synthesis and experimental validation of the most promising computationally designed compounds.

Future Perspectives and Research Trajectories for 3 Acetyl 4 Cyclopentyloxy Benzoic Acid

Exploration of Undiscovered Preclinical Therapeutic Applications

The structural motifs within 3-Acetyl-4-(cyclopentyloxy)benzoic acid suggest several plausible, yet unexplored, therapeutic applications that could be investigated in preclinical models.

The benzoic acid scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. preprints.orgnih.govresearchgate.net The carboxylic acid group can act as a key interaction point with biological targets, such as enzymes and receptors, often forming hydrogen bonds or salt bridges.

The presence of an acetyl group at the 3-position could modulate the electronic properties and steric profile of the benzoic acid ring, potentially influencing its binding affinity and selectivity for various targets. For instance, 3-acetylbenzoic acid itself has been studied for its antimalarial properties and as a building block for more complex molecules, including inhibitors of enzymes like histone deacetylases (HDACs) and kinases. lookchem.comresearchgate.net

The 4-(cyclopentyloxy) group introduces a bulky, lipophilic substituent. This ether linkage can enhance metabolic stability and influence the compound's pharmacokinetic properties, such as absorption and distribution. The cyclopentyl ring can fit into hydrophobic pockets of target proteins, contributing to binding affinity. Derivatives of 4-cyclopentyloxybenzoic acid have been mentioned in patents for therapeutic compounds, indicating the utility of this moiety in drug design. google.comgoogle.com

Given these components, future preclinical research could explore the potential of this compound in areas such as:

Oncology: Investigating its potential as an inhibitor of kinases or other enzymes involved in cancer cell proliferation. mdpi.com

Neurodegenerative Diseases: Exploring its activity against targets implicated in conditions like Alzheimer's disease, such as acetylcholinesterase or carbonic anhydrases. nih.govsci-hub.se

Infectious Diseases: Assessing its efficacy as an antifungal or antibacterial agent, potentially by targeting enzymes like sterol 14α-demethylase (CYP51). acs.org

Development of Advanced Synthetic Strategies for Complex Analogues

While a specific synthesis for this compound is not documented in the available literature, its structure suggests that it could be assembled using established synthetic methodologies. Future research could focus on developing efficient and scalable synthetic routes to this compound and its analogues.

A plausible retrosynthetic analysis would involve the formation of the ether linkage and the introduction of the acetyl group. Key transformations might include:

Williamson Ether Synthesis: Coupling a 4-hydroxy-3-acetylbenzoic acid derivative with a cyclopentyl halide or tosylate.

Friedel-Crafts Acylation: Introducing the acetyl group onto a 4-(cyclopentyloxy)benzoic acid precursor.

Advanced synthetic strategies could focus on creating a library of analogues to explore structure-activity relationships (SAR). This would involve modifying each of the three key structural components:

Varying the ether-linked alkyl group (e.g., replacing cyclopentyl with other cycloalkyl or branched alkyl groups).

Substituting the acetyl group with other acyl moieties or functional groups.

Introducing additional substituents onto the benzoic acid ring.

Integration of Multi-Omics Data with Preclinical Pharmacological Findings

Should initial preclinical studies reveal any biological activity for this compound, a powerful future research trajectory would be the integration of multi-omics data with pharmacological findings. This approach can provide a comprehensive understanding of the compound's mechanism of action, identify biomarkers for its activity, and uncover potential off-target effects.

Multi-omics approaches could include:

Transcriptomics (RNA-seq): To analyze changes in gene expression in response to treatment with the compound.

Proteomics: To identify changes in protein expression and post-translational modifications, such as acetylation. lookchem.com

Metabolomics: To study alterations in metabolic pathways.

By correlating this data with results from in vitro and in vivo pharmacological assays, researchers could build a detailed picture of how this compound exerts its effects at a molecular and systemic level. This data-rich approach is becoming increasingly important in modern drug discovery for validating targets and de-risking clinical development.

Rational Design of Multi-Target Directed Ligands Based on the this compound Scaffold

The concept of multi-target directed ligands (MTDLs) is a promising strategy for treating complex diseases with multifactorial pathologies, such as cancer and neurodegenerative disorders. nih.govsci-hub.se The this compound scaffold, with its distinct functional groups, could serve as a valuable starting point for the rational design of MTDLs.

Future research could involve:

Scaffold Hopping and Hybridization: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules that can interact with multiple targets. nih.gov

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict the binding of designed ligands to various targets and to guide the synthetic efforts.

Structure-Based Drug Design: If the crystal structure of a target protein in complex with the lead compound is determined, this information can be used to design more potent and selective MTDLs.

For example, by linking the this compound moiety to a fragment known to inhibit another relevant target, it might be possible to create a single molecule with a synergistic or additive therapeutic effect.

Q & A

Q. What are the optimal synthetic routes for 3-acetyl-4-(cyclopentyloxy)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of substituted benzoic acid derivatives typically involves sequential functionalization of the benzene ring. For this compound:

- Step 1 : Introduce the cyclopentyloxy group via nucleophilic aromatic substitution (e.g., using cyclopentanol and a base like K₂CO₃ under reflux) .

- Step 2 : Acetylation at the 3-position using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or LC-MS .

- Key Variables : Reaction temperature, solvent polarity, and catalyst stoichiometry significantly impact yield. Optimize using design-of-experiments (DoE) frameworks .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to resolve substituent positions (e.g., cyclopentyloxy protons at δ 1.4–2.1 ppm and acetyl methyl at δ 2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps, dipole moments) and validate experimental data .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) using gravimetric analysis.

- Stability : Conduct accelerated degradation studies (pH 2–12, 40–60°C) monitored by LC-MS to identify hydrolysis-sensitive groups (e.g., acetyl or ester linkages) .

Advanced Research Questions

Q. How does the cyclopentyloxy group influence the compound’s reactivity in catalytic reactions?

- Methodological Answer :

- Mechanistic Studies : Use kinetic isotope effects (KIE) or Hammett plots to assess electronic effects of the cyclopentyloxy group on reaction rates .

- Catalytic Screening : Test cross-coupling reactions (e.g., Suzuki-Miyaura) with Pd catalysts. Compare yields with analogs lacking the cyclopentyloxy group to isolate steric/electronic contributions .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma and liver microsomes. Compare with in vitro enzyme inhibition assays (e.g., CYP450 isoforms) .

- Pharmacokinetic Modeling : Develop compartmental models to correlate in vitro IC₅₀ values with in vivo efficacy, adjusting for bioavailability and protein binding .

Q. How can computational tools predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2). Validate with mutagenesis studies targeting predicted interaction sites .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in aqueous/lipid environments .

Q. What experimental designs improve the reproducibility of catalytic applications in flow reactors?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.